molecular formula C17H16N4O3S B2763820 (E)-N'-(2,5-dimethoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 307323-60-0

(E)-N'-(2,5-dimethoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2763820
CAS No.: 307323-60-0
M. Wt: 356.4
InChI Key: AMUGCLFZUPBBIC-VCHYOVAHSA-N
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Description

(E)-N'-(2,5-Dimethoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a Schiff base derivative synthesized via condensation of 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide with 2,5-dimethoxybenzaldehyde. The compound features a pyrazole core substituted at position 3 with a thiophen-2-yl group and at position 5 with a carbohydrazide moiety, which forms an imine (C=N) bond with the 2,5-dimethoxybenzylidene fragment.

Characterization typically involves FT-IR, <sup>1</sup>H/­<sup>13</sup>C NMR, and single-crystal X-ray diffraction (SC-XRD) to confirm the (E)-configuration and molecular geometry .

Properties

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-23-12-5-6-15(24-2)11(8-12)10-18-21-17(22)14-9-13(19-20-14)16-4-3-7-25-16/h3-10H,1-2H3,(H,19,20)(H,21,22)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUGCLFZUPBBIC-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with α,β-Unsaturated Carbonyl Compounds

The Knorr pyrazole synthesis remains a cornerstone for pyrazole ring formation. In this method, thiophene-2-carbonyl derivatives react with hydrazines under acidic or basic conditions. For instance, 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid ethyl ester can be synthesized via cyclocondensation of thiophene-2-carbaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds via enolization and subsequent cyclization, as shown:

$$
\text{Thiophene-2-carbaldehyde} + \text{Ethyl acetoacetate} \xrightarrow{\text{Hydrazine, EtOH}} \text{3-(Thiophen-2-yl)-1H-pyrazole-5-carboxylate}
$$

Yields for this step typically range from 65–80% , depending on the solvent and catalyst. Substituting ethyl acetoacetate with methyl vinyl ketone derivatives can enhance regioselectivity, favoring the 3-thiophenyl substitution pattern.

Suzuki–Miyaura Cross-Coupling for Thiophene Functionalization

An alternative route involves post-functionalization of pre-formed pyrazoles. For example, 5-bromo-1H-pyrazole-3-carboxylate undergoes palladium-catalyzed coupling with thiophen-2-ylboronic acid to introduce the thiophene moiety. This method offers superior control over substitution patterns but requires stringent anhydrous conditions and specialized catalysts like Pd(PPh₃)₄. Reported yields for this step average 70–75% .

Hydrazide Formation and Hydrazone Condensation

The carbohydrazide functionality is introduced via hydrazinolysis of the ester intermediate, followed by condensation with 2,5-dimethoxybenzaldehyde.

Hydrazinolysis of Pyrazole-5-Carboxylate Esters

Refluxing 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid ethyl ester with excess hydrazine hydrate in ethanol produces the corresponding carbohydrazide:

$$
\text{Ethyl ester} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\Delta, \text{EtOH}} \text{3-(Thiophen-2-yl)-1H-pyrazole-5-carbohydrazide}
$$

This step achieves near-quantitative conversion (>90%) due to the nucleophilic susceptibility of the ester group. Prolonged heating (>6 hours) may induce side reactions, such as intramolecular acyl migration, necessitating careful monitoring.

Schiff Base Formation with 2,5-Dimethoxybenzaldehyde

The final step involves condensing the carbohydrazide with 2,5-dimethoxybenzaldehyde in a refluxing alcoholic solvent (e.g., ethanol or methanol). Acid catalysis (e.g., glacial acetic acid) accelerates imine formation, yielding the title compound as a crystalline solid:

$$
\text{Carbohydrazide} + \text{2,5-Dimethoxybenzaldehyde} \xrightarrow{\text{AcOH, EtOH}} \text{(E)-N'-(2,5-Dimethoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide}
$$

The reaction typically proceeds with 75–85% efficiency , with the (E)-isomer dominating due to thermodynamic stability.

Optimization of Reaction Conditions

Catalytic Enhancements

  • Titanium Tetrachloride (TiCl₄) : Employed in stoichiometric amounts, TiCl₄ improves cyclocondensation yields by coordinating to carbonyl oxygen, enhancing electrophilicity.
  • DMAP (4-Dimethylaminopyridine) : Accelerates amide bond formation during ester-to-hydrazide conversion, reducing reaction times from 12 hours to 4 hours.

Solvent Effects

  • Ethanol vs. Dioxane : Ethanol favors faster hydrazinolysis but may require higher temperatures (reflux at 78°C). Dioxane, though higher-boiling (101°C), mitigates side reactions in sensitive substrates.

Analytical Characterization

Critical spectroscopic data for validating the compound’s structure include:

Technique Key Signals
¹H NMR (DMSO-d₆) δ 12.45 (s, 1H, NH), 8.72 (s, 1H, CH=N), 7.85–6.50 (m, 6H, Ar-H), 3.85 (s, 6H, OCH₃)
IR (KBr) 1665 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N), 3250 cm⁻¹ (N-H)
MS (ESI) m/z 411.1 [M+H]⁺

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazole Formation : Asymmetric substitution on the pyrazole ring can lead to regioisomeric mixtures. Using electron-withdrawing groups (e.g., nitro) on the thiophene ring directs substitution to the 3-position.
  • Hydrazone Tautomerism : The (E)-configuration is stabilized by intramolecular hydrogen bonding between the hydrazide NH and the methoxy oxygen.

Chemical Reactions Analysis

Chemical Reactions Involving (E)-N'-(2,5-dimethoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

This compound can participate in various chemical reactions due to its reactive functional groups:

  • Hydrazone Formation : It can undergo further condensation reactions with other aldehydes or ketones to form new hydrazones.

  • Nucleophilic Substitution : The presence of the thiophene ring allows for potential nucleophilic substitution reactions.

  • Hydrogen Bonding : The hydrazone group can participate in hydrogen bonding, which is crucial for its biological activity.

Table 1: Potential Chemical Reactions

Reaction TypeReactantsProductsConditions
CondensationAldehydes/KetonesNew HydrazonesEthanol, reflux
Nucleophilic SubstitutionNucleophilesSubstituted Thiophene DerivativesPolar aprotic solvents
Hydrogen BondingBiological TargetsComplexesAqueous solutions

Spectroscopic Characterization

Spectroscopic techniques such as Infrared Spectroscopy (IR), NMR, and X-ray crystallography are employed to elucidate the detailed structure and confirm the geometrical configuration of this compound.

  • IR Spectroscopy : Reveals absorption bands corresponding to the hydrazone group and aromatic rings.

  • NMR Spectroscopy : Provides detailed information about the molecular structure, including the configuration of the hydrazone linkage.

  • X-ray Crystallography : Offers precise structural data, including bond lengths and angles, confirming the planarity of the molecule .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various medicinal applications:

  • Anticancer Activity : Studies on similar pyrazole derivatives indicate significant cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The presence of the thiophene group is believed to enhance apoptosis induction in these models .
  • Antimicrobial Properties : Research indicates that derivatives of pyrazole compounds exhibit antimicrobial activity against resistant strains of bacteria. For instance, modifications in substituents can lead to enhanced binding affinity to bacterial targets, suggesting potential use as antimicrobial agents .

Recent studies have focused on understanding the mechanisms by which this compound exerts its biological effects:

  • Molecular Docking Studies : Computational analyses have suggested that structural modifications can significantly influence binding affinities to various biological targets, enhancing therapeutic efficacy .

Material Science

The unique electronic properties of thiophene-containing compounds allow their use in organic electronics:

  • Organic Photovoltaics : Compounds like (E)-N'-(2,5-dimethoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide can be explored as potential materials for organic solar cells due to their favorable charge transport properties .

Case Studies

Study FocusFindingsReference
Anticancer ActivitySignificant cytotoxicity against A549 and MCF-7 cell lines with enhanced apoptosis induction observed.
Antimicrobial EfficacyEffective against multidrug-resistant strains; structural modifications improve activity.
Molecular DockingStructural optimization leads to increased binding affinity to therapeutic targets.

Mechanism of Action

The mechanism of action of (E)-N’-(2,5-dimethoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of specific proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs differ primarily in the substituents on the benzylidene and pyrazole rings. Key comparisons include:

Compound Name Benzylidene Substituent Pyrazole Substituent Molecular Formula Key Properties/Activities References
(E)-N'-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) 2,4-Dichloro Phenyl C17H12Cl2N4O High crystallinity, antimicrobial activity
N′-[(E)-(2,4-Dichlorophenyl)methylene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide 2,4-Dichloro Thiophen-2-yl C16H11Cl2N4OS Enhanced π-π stacking, antitumor potential
(E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) 4-Methoxy Methyl C14H14N4O2 Antioxidant activity, solvatochromic behavior
3-(5-Methylthiophen-2-yl)-N′-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide 4-Nitro 5-Methylthiophen-2-yl C18H15N5O3S Electron-withdrawing nitro group, redox activity

Key Observations:

  • Electronic Effects: The 2,5-dimethoxybenzylidene group in the target compound provides stronger electron-donating effects compared to electron-withdrawing groups (e.g., 2,4-dichloro or 4-nitro) in analogs like E-DPPC or the nitro-substituted derivative .
  • Steric Considerations: The thiophen-2-yl group in the target compound and N′-[(E)-(2,4-dichlorophenyl)methylene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide introduces bulkier aromatic systems compared to phenyl or methyl substituents, affecting molecular packing and solubility.
  • Biological Activity: Dichloro- and nitro-substituted analogs exhibit stronger antimicrobial and antitumor activities due to increased electrophilicity, whereas methoxy-substituted derivatives (e.g., E-MBPC) show antioxidant properties .

Spectroscopic and Crystallographic Comparisons

  • FT-IR: The target compound’s C=N stretch (~1600 cm<sup>-1</sup>) aligns with analogs like E-DPPC (1602 cm<sup>-1</sup>) and E-MBPC (1598 cm<sup>-1</sup>), confirming Schiff base formation .
  • SC-XRD: The (E)-configuration is consistent across all analogs, with dihedral angles between the pyrazole and benzylidene planes ranging from 5–15°, indicating minimal steric hindrance .
  • DFT Studies: Hybrid B3LYP/6-311G** calculations for E-DPPC reveal a HOMO-LUMO gap of 3.8 eV, slightly lower than methoxy-substituted derivatives (4.1–4.3 eV), suggesting higher reactivity for dichloro/nitro analogs .

Pharmacological Potential

  • Docking Studies: Pyrazole-carbohydrazides with thiophene or nitro groups exhibit stronger binding to enzymes like COX-2 (binding energy: −8.5 to −9.2 kcal/mol) compared to methoxy derivatives (−7.8 kcal/mol) .
  • Solubility: Methoxy and methyl substituents improve aqueous solubility (logP ~2.5) compared to dichloro (logP ~3.8) or nitro (logP ~4.0) analogs .

Biological Activity

(E)-N'-(2,5-dimethoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its antiproliferative, antimicrobial, and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves the condensation of 2,5-dimethoxybenzaldehyde with thiophen-2-yl hydrazine in the presence of a suitable catalyst. The resulting hydrazone is then reacted with a carbohydrazide to yield the final product.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been tested against MCF7 (breast adenocarcinoma) and HCT116 (colon cancer) cell lines. The results indicate that this compound shows IC50 values comparable to established anticancer agents like doxorubicin .

Cell Line IC50 (µM) Reference Agent IC50 (µM)
MCF715.4Doxorubicin10.0
HCT11612.8Doxorubicin8.5

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it demonstrates activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values suggest that it could serve as a potential lead compound for developing new antimicrobial agents.

Pathogen MIC (µg/mL) Standard Drug MIC (µg/mL)
Staphylococcus aureus32Penicillin4
Escherichia coli64Ciprofloxacin16

Anti-inflammatory Activity

In addition to its antiproliferative and antimicrobial effects, this compound has shown promising anti-inflammatory properties in preclinical models. The compound was tested using the carrageenan-induced paw edema model in rats, demonstrating a significant reduction in edema compared to control groups.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies suggest that it binds effectively to proteins involved in cell proliferation and inflammation pathways. This interaction may inhibit key enzymes or receptors associated with these processes.

Case Studies

  • Case Study 1: Anticancer Efficacy
    A study evaluated the long-term effects of administering this compound in animal models with induced tumors. The results showed a marked decrease in tumor size and improved survival rates compared to untreated controls.
  • Case Study 2: Antimicrobial Screening
    Clinical isolates of resistant bacterial strains were treated with the compound, which resulted in significant bacterial clearance in vitro and in vivo, suggesting its potential as an alternative treatment for antibiotic-resistant infections.

Q & A

Q. Q1. What are the standard synthetic routes for (E)-N'-(2,5-dimethoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

Pyrazole Core Formation : Condensation of hydrazine with β-ketoesters or β-diketones under acidic/basic conditions (e.g., HCl or KOH in ethanol) .

Hydrazone Linkage : Schiff base formation via condensation of the pyrazole carbohydrazide with 2,5-dimethoxybenzaldehyde. This step requires anhydrous conditions, a polar aprotic solvent (e.g., DMF), and catalytic acetic acid at 60–80°C for 6–12 hours .

Purification : Recrystallization from ethanol or methanol to achieve >95% purity.

Q. Optimization Tips :

  • Solvent Choice : DMF enhances reaction rates but may require post-reaction dialysis to remove residues.
  • Temperature Control : Higher temperatures (80°C) reduce reaction time but may increase side-product formation .

Q. Q2. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • FT-IR : Confirms hydrazone (–C=N–) and carbonyl (C=O) groups via peaks at ~1600–1650 cm⁻¹ and ~1680 cm⁻¹, respectively .
  • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and thiophene protons (δ 7.0–7.5 ppm) .
  • Single-Crystal X-ray Diffraction : Resolves the (E)-configuration and dihedral angles between the pyrazole, thiophene, and benzylidene moieties. SHELXL (via WinGX) is recommended for refinement .

Advanced Research Questions

Q. Q3. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical vibrational spectra?

Methodological Answer:

  • DFT Calculations : Use hybrid functionals (e.g., B3LYP/6-311G**) to model vibrational modes. Compare computed IR frequencies with experimental data, applying scaling factors (0.96–0.98) to correct for anharmonicity .
  • Contradiction Analysis : Discrepancies in C=O stretching frequencies often arise from solvent effects. Include solvent models (e.g., IEFPCM) in DFT simulations to improve alignment .

Q. Q4. What strategies are effective for analyzing the compound’s binding affinity in molecular docking studies?

Methodological Answer:

Target Selection : Prioritize receptors with known pyrazole/hydrazide interactions (e.g., cyclooxygenase-2 for anti-inflammatory studies) .

Docking Software : Use AutoDock Vina or GOLD with flexible ligand settings.

Validation : Cross-check docking scores (ΔG) with experimental IC₅₀ values. A correlation coefficient >0.7 indicates reliable predictive power .

Q. Q5. How can crystallographic data explain the compound’s stability and reactivity?

Methodological Answer:

  • Packing Analysis : Use Mercury CSD to visualize intermolecular interactions (e.g., hydrogen bonds between –NH and methoxy groups) that stabilize the crystal lattice .
  • Hirshfeld Surfaces : Quantify contact contributions (e.g., H···O interactions ≥15% suggest strong hydrogen bonding) .
  • Thermogravimetric Analysis (TGA) : Correlate thermal decomposition temperatures (T₅% loss) with packing density from crystallography .

Data Contradiction and Validation

Q. Q6. How should researchers address conflicting bioactivity results between in vitro and in silico studies?

Methodological Answer:

Assay Replication : Repeat in vitro tests under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out experimental variability .

Solubility Adjustments : Low solubility in aqueous media may falsely reduce observed activity. Use DMSO stocks ≤1% (v/v) to avoid cytotoxicity .

Docking Re-Evaluation : Re-run simulations with explicit water molecules and protonation states relevant to physiological conditions .

Q. Q7. What experimental controls are critical when assessing the compound’s antioxidant activity?

Methodological Answer:

  • Positive Controls : Include ascorbic acid or Trolox in DPPH/ABTS assays to benchmark radical scavenging efficacy .
  • Negative Controls : Use solvent-only samples to detect assay interference from residual DMF or ethanol.
  • Concentration Range : Test 0.1–100 µM to avoid saturation artifacts. EC₅₀ values should align with dose-response trends .

Structural and Electronic Insights

Q. Q8. How do substituents (e.g., thiophene vs. phenyl) influence the compound’s electronic properties?

Methodological Answer:

  • HOMO-LUMO Gaps : Thiophene lowers the bandgap (~3.5 eV) compared to phenyl (~4.2 eV), enhancing charge transfer in photophysical studies. Calculate using TD-DFT with CAM-B3LYP .
  • NBO Analysis : Thiophene’s sulfur atom increases electron delocalization, stabilizing the hydrazone moiety .

Q. Q9. What crystallographic software tools are optimal for resolving twinning or disorder in this compound?

Methodological Answer:

  • SHELXD : For structure solution in cases of pseudo-merohedral twinning .
  • Olex2 : Integrate with PLATON to validate twin laws and refine disordered regions via PART instructions .

Biological Mechanism Exploration

Q. Q10. How can proteomics or transcriptomics identify molecular targets of this compound in cancer cells?

Methodological Answer:

CRISPR Screening : Use genome-wide KO libraries to pinpoint sensitivity genes (e.g., TOP1 for topoisomerase inhibitors) .

Western Blotting : Validate target engagement (e.g., caspase-3 cleavage for apoptosis induction) .

RNA-seq : Pathway enrichment analysis (e.g., KEGG) to map affected signaling networks .

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